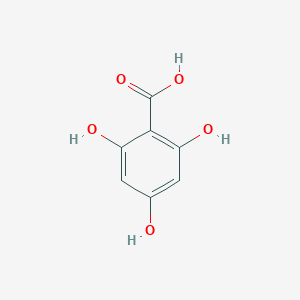

2,4,6-Trihydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHWREHFNDMRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058890 | |

| Record name | Benzoic acid, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-30-7 | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloroglucinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NC0UQ5EMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 210 °C | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 2,4,6-Trihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound with demonstrated biological activities, including potential applications in drug development. This technical guide provides a comprehensive overview of the known natural sources of 2,4,6-Trihydroxybenzoic acid and details the methodologies for its isolation and purification. The content is structured to provide researchers and drug development professionals with a practical understanding of the procurement of this valuable compound from natural origins.

Natural Sources of 2,4,6-Trihydroxybenzoic Acid

2,4,6-Trihydroxybenzoic acid is a secondary metabolite found in a variety of organisms, ranging from bacteria to plants. Its presence has been confirmed in the following natural sources:

-

Microorganisms: The bacterium Pseudomonas fluorescens is a known producer of 2,4,6-Trihydroxybenzoic acid[1]. Additionally, it has been identified as a degradation product of catechin by the bacterium Acinetobacter calcoaceticus[1].

-

Plants: The compound has been isolated from the medicinal plant Penthorum chinense[2]. It has also been detected in various species of onion (Allium cepa), including garden onions, green onions, and red onions[3][4].

-

Food and Beverages: 2,4,6-Trihydroxybenzoic acid has been found in wine, likely as a result of the microbial degradation of flavonoid precursors present in grapes[1].

The following table summarizes the primary natural sources of 2,4,6-Trihydroxybenzoic acid.

| Category | Specific Source | Reference |

| Microorganisms | Pseudomonas fluorescens | [1] |

| Acinetobacter calcoaceticus (from catechin degradation) | [1] | |

| Plants | Penthorum chinense | [2] |

| Allium cepa (Onion) | [3][4] | |

| Food & Beverages | Wine | [1] |

Biosynthesis of 2,4,6-Trihydroxybenzoic Acid

While a complete de novo biosynthetic pathway for 2,4,6-Trihydroxybenzoic acid is not fully elucidated in all organisms, a significant route of its formation is through the degradation of flavonoids. Flavonoids, a class of polyphenolic secondary metabolites in plants, can be broken down by microbial action or other environmental factors to yield various phenolic acids, including 2,4,6-Trihydroxybenzoic acid. The A-ring of the flavonoid structure is a common precursor to this compound.

Isolation and Purification Methodologies

The isolation of 2,4,6-Trihydroxybenzoic acid from its natural sources typically involves extraction with a suitable solvent followed by chromatographic purification. The specific protocol can be adapted based on the source material.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of 2,4,6-Trihydroxybenzoic acid from natural sources.

Detailed Experimental Protocols

While specific, detailed protocols with quantitative yields for 2,4,6-Trihydroxybenzoic acid are not extensively reported, the following methodologies for isolating phenolic acids from microbial and plant sources can be adapted.

3.2.1. Isolation from Pseudomonas fluorescens Culture Broth

This protocol is based on general methods for the extraction of phenolic compounds from bacterial cultures.

-

Cultivation: Culture Pseudomonas fluorescens in a suitable liquid medium (e.g., King's B broth) under optimal growth conditions to promote the production of secondary metabolites.

-

Extraction:

-

Centrifuge the culture broth to separate the bacterial cells from the supernatant.

-

Acidify the cell-free supernatant to a pH of 2-3 with hydrochloric acid.

-

Extract the acidified supernatant with an equal volume of ethyl acetate three to four times.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize under UV light.

-

Combine the fractions containing the compound of interest and evaporate the solvent to yield the purified 2,4,6-Trihydroxybenzoic acid.

-

3.2.2. Isolation from Penthorum chinense

This protocol is based on the reported use of silica gel and macroporous resin for the isolation of compounds from P. chinense[2].

-

Extraction:

-

Dry and powder the plant material.

-

Extract the powdered material with a suitable solvent, such as a water-ethanol mixture, using maceration or Soxhlet extraction.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., HP-20).

-

Wash the column with water to remove sugars and other highly polar compounds.

-

Elute the phenolic compounds with a stepwise gradient of ethanol in water.

-

-

Silica Gel Chromatography:

-

Further purify the ethanol-eluted fractions containing the target compound by silica gel column chromatography as described in section 3.2.1.

-

-

3.2.3. Isolation from Onion (Allium cepa)

This protocol outlines a general procedure for the extraction of phenolic acids from onion tissue.

-

Extraction:

-

Homogenize fresh or freeze-dried onion tissue with an acidic aqueous-organic solvent mixture (e.g., 80% methanol with 1% HCl).

-

Sonicate or stir the mixture for a defined period.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the remaining solid residue.

-

Combine the supernatants and evaporate the organic solvent.

-

-

Purification:

-

Perform a liquid-liquid extraction of the aqueous extract with ethyl acetate to partition the phenolic acids into the organic phase.

-

Dry and concentrate the ethyl acetate fraction.

-

Proceed with silica gel column chromatography for purification as described in section 3.2.1.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method for the quantification of 2,4,6-Trihydroxybenzoic acid.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution.

-

Detection: UV detection is commonly performed at a wavelength around 270 nm.

-

Quantification: The concentration of 2,4,6-Trihydroxybenzoic acid in an extract can be determined by comparing the peak area to a calibration curve generated using a pure standard of the compound.

Conclusion

2,4,6-Trihydroxybenzoic acid can be obtained from various natural sources, with microbial fermentation and extraction from specific plant species being the most promising avenues for its procurement. While detailed, optimized protocols for its isolation are not widely published, established methods for the purification of phenolic acids provide a solid foundation for developing efficient and scalable isolation strategies. Further research is warranted to quantify the abundance of this compound in its natural sources and to optimize extraction and purification protocols to improve yields for research and potential commercial applications.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trihydroxybenzoic acid, a valuable compound in pharmaceutical and organic synthesis, from the readily available starting material, phloroglucinol. This document details the underlying chemical principles, offers a detailed experimental protocol, and presents relevant quantitative data for researchers in drug development and chemical synthesis.

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a trihydroxybenzoic acid with significant biological and chemical interest. Its structure, featuring a carboxylic acid group flanked by two hydroxyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. The synthesis from phloroglucinol is a classic example of electrophilic aromatic substitution, specifically the Kolbe-Schmitt reaction, on a highly activated aromatic ring.

Reaction Mechanism and Principles

The synthesis of 2,4,6-trihydroxybenzoic acid from phloroglucinol proceeds via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide. Due to the presence of three activating hydroxyl groups in the meta-positions, phloroglucinol is a particularly reactive substrate for this transformation.

The key steps of the mechanism are:

-

Deprotonation: Phloroglucinol is treated with a base, typically an alkali metal bicarbonate or carbonate, to generate the corresponding phenoxide ion. The phenoxide is a much more powerful nucleophile than the neutral phenol.

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. In the case of phloroglucinol, the substitution occurs at one of the ortho positions relative to a hydroxyl group.

-

Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the ring.

-

Protonation: Acidification of the reaction mixture protonates the carboxylate salt to yield the final product, 2,4,6-trihydroxybenzoic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2,4,6-trihydroxybenzoic acid from phloroglucinol. This procedure is based on the established principles of the Kolbe-Schmitt reaction for highly activated phenols.

Materials:

-

Phloroglucinol (dihydrate or anhydrous)

-

Potassium bicarbonate (KHCO₃)

-

Deionized water

-

Dry ice (solid CO₂) or a cylinder of carbon dioxide gas

-

Concentrated hydrochloric acid (HCl)

-

Activated carbon

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve phloroglucinol (e.g., 0.1 mol) and a molar excess of potassium bicarbonate (e.g., 0.5 mol) in deionized water (e.g., 200 mL).

-

Carboxylation: While stirring the solution vigorously, introduce a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, add small pieces of dry ice to the reaction mixture periodically. Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain these conditions for 4-6 hours. The solution may become viscous.

-

Work-up: After the reaction period, cool the mixture to room temperature. If any unreacted potassium bicarbonate has precipitated, it can be filtered off.

-

Acidification: Carefully and slowly add concentrated hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH ~1-2), as indicated by litmus paper or a pH meter. This will cause the product to precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon to decolorize the solution, and heat to boiling. Hot filter the solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Properties of Phloroglucinol

| Property | Value |

| Molecular Formula | C₆H₆O₃ |

| Molar Mass | 126.11 g/mol |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 218-220 °C (anhydrous) |

| Solubility in Water | 1 g / 100 mL at 20 °C |

Table 2: Properties of 2,4,6-Trihydroxybenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₆O₅ |

| Molar Mass | 170.12 g/mol [1] |

| Appearance | White to light beige crystalline solid |

| Melting Point | 205-208 °C (decomposes) |

| Solubility | Soluble in hot water, ethanol, and acetone |

Table 3: Expected Yield and Purity

| Parameter | Value |

| Theoretical Yield | 1.35 g per 1 g of anhydrous phloroglucinol |

| Expected Crude Yield | 60-75% |

| Purity after Recrystallization | >98% |

Note: The expected yield is an estimate based on similar reactions and the high reactivity of phloroglucinol. Actual yields may vary depending on the specific reaction conditions.

Characterization Data

The synthesized 2,4,6-trihydroxybenzoic acid can be characterized using various spectroscopic techniques.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~5.8 ppm (s, 2H, Ar-H)

-

δ ~9.5-11.0 ppm (br s, 4H, -OH and -COOH)

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~95 ppm (Ar-CH)

-

δ ~105 ppm (Ar-C-COOH)

-

δ ~160-165 ppm (Ar-C-OH)

-

δ ~170 ppm (C=O)

Infrared (IR) Spectroscopy (KBr Pellet):

-

Broad peak around 3000-3500 cm⁻¹ (-OH stretching)

-

Strong peak around 1650-1700 cm⁻¹ (C=O stretching of the carboxylic acid)

-

Peaks in the 1450-1600 cm⁻¹ region (aromatic C=C stretching)

Conclusion

The synthesis of 2,4,6-trihydroxybenzoic acid from phloroglucinol via the Kolbe-Schmitt reaction is an efficient method for producing this valuable compound. The high reactivity of the phloroglucinol starting material allows for relatively mild reaction conditions. The detailed protocol and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully perform this synthesis and utilize the product in their drug development and research endeavors. Careful control of reaction parameters and appropriate purification techniques are key to obtaining a high yield and purity of the final product.

References

A Technical Guide to 2,4,6-Trihydroxybenzoic Acid (CAS 83-30-7): Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid (CAS 83-30-7), also known as phloroglucinol carboxylic acid, is a phenolic acid of significant interest in biomedical research. As a metabolite of dietary flavonoids, it has demonstrated potent biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and subsequent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the physicochemical properties, known biological activities, and detailed experimental protocols relevant to the study of 2,4,6-Trihydroxybenzoic acid. The information is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.

Physicochemical Properties

2,4,6-Trihydroxybenzoic acid is a white to light beige crystalline solid.[1][2] Its chemical structure consists of a benzoic acid core substituted with three hydroxyl groups at the 2, 4, and 6 positions. This substitution pattern confers distinct chemical and biological properties.

Table 1: Physicochemical Data for 2,4,6-Trihydroxybenzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 83-30-7 | [3][4] |

| Molecular Formula | C₇H₆O₅ | [4] |

| Molecular Weight | 170.12 g/mol | [4][5] |

| Melting Point | ~210 °C (decomposes) | [1][2] |

| Boiling Point | 426.50 °C (estimated) | [6] |

| Solubility | Soluble in water (18,680 mg/L at 25°C), slightly soluble in DMSO and methanol. | [1][6][7] |

| pKa | 1.68 (at 25°C) | [1][8] |

| logP (o/w) | 1.800 (estimated) | [6] |

| Appearance | White to light beige solid | [1][2] |

| Synonyms | Phloroglucinol carboxylic acid, Phloroglucinic acid, 2,4,6-Trihydroxybenzene carboxylic acid | [3][5][6] |

Biological Activity and Mechanism of Action

2,4,6-Trihydroxybenzoic acid has emerged as a promising anti-cancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[9][10]

Inhibition of Cyclin-Dependent Kinases

In vitro kinase assays have demonstrated that 2,4,6-Trihydroxybenzoic acid dose-dependently inhibits the activity of CDK1, CDK2, and CDK4.[1][9] The IC₅₀ values have been reported as:

This inhibition of CDK activity leads to cell cycle arrest and a reduction in cancer cell proliferation.[1][9]

Upregulation of CDK Inhibitory Proteins

In cells expressing the functional monocarboxylic acid transporter SLC5A8, 2,4,6-Trihydroxybenzoic acid has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1.[1][7] This provides an additional mechanism for its anti-proliferative effects.

Cellular Uptake

The cellular uptake of 2,4,6-Trihydroxybenzoic acid is dependent on the expression of the solute carrier family 5 member 8 (SLC5A8) transporter, a sodium-coupled monocarboxylate transporter.[1][10] This transporter facilitates the entry of the compound into the cell, where it can then exert its inhibitory effects on CDKs.

Signaling Pathway

The primary signaling pathway affected by 2,4,6-Trihydroxybenzoic acid in the context of cancer prevention involves the inhibition of the cell cycle machinery.

References

- 1. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 3. journals.iucr.org [journals.iucr.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Phloroglucinol Carboxylic Acid: Discovery, History, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol carboxylic acid (PGCA), systematically known as 2,4,6-trihydroxybenzoic acid, is a phenolic acid with significant relevance in both natural product chemistry and synthetic applications. As a key metabolite in the degradation of catechins by various microorganisms, it plays a role in microbial metabolism. This technical guide provides a comprehensive overview of the discovery and history of PGCA, detailed experimental protocols for its synthesis and isolation, and a compilation of its physicochemical and spectroscopic data. Furthermore, this guide illustrates key metabolic and synthetic pathways using detailed diagrams to facilitate a deeper understanding of its chemical and biological context.

Introduction

Phloroglucinol carboxylic acid is a trihydroxybenzoic acid, a class of phenolic acids characterized by a benzene ring substituted with three hydroxyl groups and one carboxyl group.[1] Its structure is isomeric with the more commonly known gallic acid (3,4,5-trihydroxybenzoic acid).[2] PGCA is a naturally occurring compound, found as a fungal metabolite and produced by certain bacteria, most notably Pseudomonas fluorescens.[1][3] It is also a key intermediate in the microbial degradation of catechins, which are abundant flavonoids in tea, fruits, and other plant materials.[1] The biological activities of phloroglucinol and its derivatives, including antimicrobial and anti-inflammatory properties, have made them subjects of interest in pharmaceutical research.

Discovery and History

The history of phloroglucinol carboxylic acid is intrinsically linked to its parent compound, phloroglucinol. Phloroglucinol was first prepared in 1855 by the Austrian chemist Heinrich Hlasiwetz by the alkaline hydrolysis of phloretin, a flavonoid found in fruit trees.[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for phloroglucinol carboxylic acid.

Table 1: Physicochemical Properties of Phloroglucinol Carboxylic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-Trihydroxybenzoic acid | [3] |

| Synonyms | Phloroglucinic acid, PGCA | [3] |

| CAS Number | 83-30-7 | [4] |

| Molecular Formula | C₇H₆O₅ | [3] |

| Molar Mass | 170.12 g/mol | [3] |

| Melting Point | 207-210 °C | |

| Appearance | Solid |

Table 2: 1H NMR Spectral Data of Phloroglucinol Carboxylic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Reference(s) |

| Data not explicitly found in a tabulated format in search results. |

Table 3: 13C NMR Spectral Data of Phloroglucinol Carboxylic Acid

| Chemical Shift (ppm) | Assignment | Solvent | Reference(s) |

| Data not explicitly found in a tabulated format in search results. |

Table 4: Infrared (IR) Spectroscopy Data of Phloroglucinol Carboxylic Acid

| Wavenumber (cm⁻¹) | Interpretation | Reference(s) |

| 3500-2500 (broad) | O-H stretch of carboxylic acid and phenols | [7] |

| <1700 | C=O stretch of carboxylic acid | [7] |

| 1600-1400 | C-C stretching in aromatic ring | [4] |

Table 5: Mass Spectrometry (MS) Data of Phloroglucinol Carboxylic Acid

| m/z | Interpretation | Reference(s) |

| 170 | Molecular ion [M]⁺ | [4] |

| 153 | [M - OH]⁺ | [7][8] |

| 125 | [M - COOH]⁺ | [7][8] |

Experimental Protocols

Synthesis of Phloroglucinol Carboxylic Acid via Kolbe-Schmitt Reaction

This protocol describes the synthesis of 2,4,6-trihydroxybenzoic acid from phloroglucinol using the Kolbe-Schmitt reaction.[6][9]

Materials:

-

Phloroglucinol

-

Potassium hydroxide

-

Carbon dioxide (gas or dry ice)

-

Concentrated hydrochloric acid

-

Water

-

Ethanol

-

High-pressure autoclave or a suitable pressure-resistant reaction vessel

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Formation of the Potassium Phloroglucinoxide: In a round-bottom flask, dissolve phloroglucinol in a minimal amount of a suitable solvent (e.g., water or ethanol). Add a stoichiometric equivalent of potassium hydroxide to form the potassium phloroglucinoxide salt. The solution should be stirred until the phloroglucinol is fully dissolved and has reacted to form the salt.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the dry potassium phloroglucinoxide salt.

-

Carboxylation Reaction: Place the dried potassium phloroglucinoxide salt into a high-pressure autoclave. Seal the vessel and introduce carbon dioxide gas to a pressure of 100 atm.[5] Heat the autoclave to 125 °C with continuous stirring.[5] Maintain these conditions for several hours to allow the carboxylation reaction to proceed.

-

Work-up and Acidification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. Dissolve the solid product in water. Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic. This will protonate the carboxylate and phenoxide groups, causing the phloroglucinol carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the crude phloroglucinol carboxylic acid by filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent mixture.

Isolation of Phenolic Compounds from Pseudomonas Culture

This protocol provides a general method for the extraction and isolation of phenolic compounds, such as phloroglucinol carboxylic acid, from a liquid culture of Pseudomonas species.[10][11]

Materials:

-

Liquid culture of a phloroglucinol carboxylic acid-producing Pseudomonas strain

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Separatory funnel

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

-

Cell Removal: Centrifuge the liquid bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant.

-

Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic (upper) layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of phenolic compounds.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired phloroglucinol carboxylic acid.

-

Final Purification: Combine the pure fractions and evaporate the solvent to yield the purified phloroglucinol carboxylic acid.

Signaling Pathways and Experimental Workflows

Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol in Pseudomonas fluorescens is initiated by the condensation of three molecules of malonyl-CoA, catalyzed by the type III polyketide synthase, PhlD.[4]

References

- 1. Phenolic Compounds Antioxidants and Antibacterial Activity of Some Native Medicinal Plants Against Pseudomonas Aeruginosa - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 2. Trihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trihydroxybenzoic acid [webbook.nist.gov]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. byjus.com [byjus.com]

- 10. Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Potential of 2,4,6-Trihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a phenolic acid and a metabolite of flavonoids, has been a subject of scientific inquiry, primarily for its anti-proliferative and enzyme-inhibiting properties. While phenolic acids are generally recognized for their antioxidant capabilities, the specific antioxidant potential of 2,4,6-THBA appears to be limited compared to its structural isomers. This technical guide provides a comprehensive overview of the available data on the antioxidant activity of 2,4,6-THBA, delves into the structure-activity relationships that govern its modest potential, and presents detailed experimental protocols for assessing antioxidant capacity. The information is intended to guide researchers and drug development professionals in their evaluation of this compound.

Introduction

Phenolic acids are a significant class of secondary metabolites in plants, recognized for their diverse biological activities, including antioxidant effects. Their ability to scavenge free radicals and chelate metal ions makes them crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. 2,4,6-Trihydroxybenzoic acid is a trihydroxybenzoic acid that is benzoic acid substituted by hydroxy groups at positions 2, 4, and 6.[1] It is also a known fungal metabolite.[1] While its role as a flavonoid metabolite in cancer prevention has been explored, its direct antioxidant potential warrants a detailed examination.[2]

Antioxidant Mechanism of Phenolic Acids

The antioxidant activity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching it. The resulting phenoxyl radical is stabilized by resonance.

-

Single Electron Transfer-Proton Transfer (SET-PT): An electron is transferred from the phenolic acid to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to become a stable phenoxyl radical.

The efficiency of these mechanisms is heavily influenced by the number and position of hydroxyl groups on the aromatic ring.

Structure-Activity Relationship and the Antioxidant Potential of 2,4,6-Trihydroxybenzoic Acid

The antioxidant capacity of hydroxybenzoic acids is strongly correlated with their molecular structure. Generally, a higher number of hydroxyl groups leads to increased antioxidant activity. However, their relative positions on the benzene ring are critical.

Studies comparing isomers of dihydroxybenzoic and trihydroxybenzoic acids have revealed that hydroxyl groups in the ortho or para positions to each other significantly enhance antioxidant activity due to better resonance stabilization of the resulting phenoxyl radical.[3]

In the case of 2,4,6-Trihydroxybenzoic acid, the hydroxyl groups are in meta positions relative to one another. This arrangement is less favorable for radical stabilization compared to its isomer, gallic acid (3,4,5-trihydroxybenzoic acid), where the hydroxyl groups are vicinal (ortho). Consequently, 2,4,6-THBA generally exhibits poor antioxidant activity in various assays.[4]

Visualizing the General Antioxidant Mechanism of Phenolic Acids

Caption: General antioxidant mechanism of phenolic acids.

Quantitative Data on Antioxidant Activity

Quantitative data on the antioxidant potential of 2,4,6-Trihydroxybenzoic acid is limited in the scientific literature, likely due to its relatively low activity. However, comparative studies provide insight into its performance relative to other phenolic acids.

Table 1: Comparative Antioxidant Activity of Hydroxybenzoic Acids

| Compound | Assay | Result | Reference |

| 2,4,6-Trihydroxybenzoic acid | Multiple Assays (FC, FRAP, DPPH, ABTS) | Displayed, in general, poor activity in all the assays. | [4] |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Multiple Assays (FC, FRAP, DPPH, ABTS) | Showed high responses for most of the indexes. | [4] |

| 2,3,4-Trihydroxybenzoic acid | - | Showed significant antioxidant activity. | [5] |

| 2,4-Dihydroxybenzoic acid | Multiple Assays (DPPH, ABTS, FRAP, CUPRAC) | Showed the lowest cupric-reducing antioxidant ability and negligible activity in DPPH and ABTS assays. | [6] |

| 3,4-Dihydroxybenzoic acid | Multiple Assays (DPPH, ABTS, FRAP, CUPRAC) | Showed strong antioxidant activity. | [6] |

Note: FC = Folin-Ciocalteu; FRAP = Ferric Reducing Antioxidant Power; DPPH = 2,2-diphenyl-1-picrylhydrazyl; ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of 2,4,6-Trihydroxybenzoic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.

-

Prepare various concentrations of the test compound (2,4,6-THBA) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.

-

Prepare various concentrations of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard to the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.

-

-

Assay Procedure:

-

Add the FRAP reagent to the test compound.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

Visualizing a Typical Antioxidant Assay Workflow

Caption: A generalized workflow for in vitro antioxidant assays.

Signaling Pathways

While specific antioxidant signaling pathways directly modulated by 2,4,6-THBA have not been extensively studied, phenolic compounds, in general, are known to influence cellular redox balance through various signaling cascades. These can include the modulation of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes. However, given the low direct antioxidant activity of 2,4,6-THBA, its significant effects on cellular signaling are more likely attributed to its role as a CDK inhibitor.[2]

Conceptual Diagram of Phenolic Acid Influence on Cellular Redox Signaling

Caption: Conceptual influence of phenolic acids on the Nrf2 signaling pathway.

Conclusion

References

- 1. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mail.antiox.org [mail.antiox.org]

- 4. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhytoBank: Showing 2,3,4-Trihydroxybenzoic acid (PHY0066955) [phytobank.ca]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 2,4,6-Trihydroxybenzoic Acid in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trihydroxybenzoic acid, a phenolic acid found in various plant species, is recognized for its significant biological activities, including antioxidant and potential anticancer properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,4,6-Trihydroxybenzoic acid in plant extracts.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the HPLC analysis of phenolic acids, including compounds structurally similar to 2,4,6-Trihydroxybenzoic acid. These values provide a benchmark for the expected performance of the method described.

| Parameter | Typical Value | Reference Compounds |

| Linearity (r²) | > 0.990 | Gallic acid, p-Coumaric acid, Catechin |

| Limit of Detection (LOD) | 6.28 - 14.89 µg/mL | Various phenolic compounds |

| Limit of Quantification (LOQ) | 6.80 - 16.01 µg/mL | Various phenolic compounds |

| Recovery | 93.07% - 106.11% | p-hydroxybenzoic acid, Agnuside |

| Precision (RSD%) | < 2% | p-hydroxybenzoic acid, Agnuside |

Note: The data presented is a compilation from studies on various phenolic acids and provides a general reference for method validation.[3][4]

Experimental Protocols

A detailed methodology for the extraction and HPLC analysis of 2,4,6-Trihydroxybenzoic acid from plant materials is provided below.

1. Sample Preparation: Extraction from Plant Material

-

Grinding: Dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.

-

Extraction:

-

Weigh 1 gram of the powdered plant material into a conical flask.

-

Add 25 mL of methanol (80% in water) as the extraction solvent.[5]

-

Sonicate the mixture for 30 minutes at 25°C.[6]

-

Allow the mixture to stand for 24 hours at 4°C to ensure complete extraction.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

-

2. Standard Preparation

-

Stock Solution: Accurately weigh 10 mg of 2,4,6-Trihydroxybenzoic acid standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]

-

Mobile Phase: A gradient elution is typically employed for better separation of phenolic compounds.

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-30% B

-

20-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Injection Volume: 20 µL.[7]

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm (based on the UV absorption maxima of similar hydroxybenzoic acids).[10]

-

4. Data Analysis and Quantification

-

Identify the peak corresponding to 2,4,6-Trihydroxybenzoic acid in the sample chromatogram by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of 2,4,6-Trihydroxybenzoic acid in the plant extract by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow Diagram

Caption: HPLC Analysis Workflow for 2,4,6-Trihydroxybenzoic Acid.

Method Validation Steps

Caption: Key Parameters for HPLC Method Validation.

References

- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. phcogres.com [phcogres.com]

- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. impactfactor.org [impactfactor.org]

- 8. japsonline.com [japsonline.com]

- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Application Notes and Protocols for the Quantification of 2,4,6-Trihydroxybenzoic Acid in Microbial Fermentation

Introduction

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a phenolic acid, is a valuable compound with applications in the pharmaceutical and chemical industries. Its microbial production through fermentation offers a sustainable alternative to chemical synthesis. Accurate and robust analytical methods are crucial for monitoring fermentation processes, optimizing production yields, and ensuring product quality. These application notes provide detailed protocols for the quantification of 2,4,6-THBA in microbial fermentation broths using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biosynthetic Pathway of Phloroglucinol-related Compounds

In many microbial systems, particularly in genetically engineered strains of E. coli or Pseudomonas, the biosynthesis of phloroglucinol and its derivatives, including 2,4,6-THBA, often originates from the central carbon metabolism. A key enzyme in this pathway is PhlD, a type III polyketide synthase, which catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.[1][2][3][4] Phloroglucinol can then be a precursor to other derivatives. The pathway can be initiated from a simple carbon source like glucose.

Caption: Biosynthesis of 2,4,6-Trihydroxybenzoic Acid.

Data Presentation

The following tables summarize hypothetical quantitative data for 2,4,6-THBA obtained using the described analytical methods from a fermentation process of a genetically engineered E. coli strain.

Table 1: HPLC-UV Quantification of 2,4,6-THBA in a 72-hour Fermentation

| Time (hours) | 2,4,6-THBA Titer (mg/L) | Standard Deviation (± mg/L) |

| 0 | 0.0 | 0.0 |

| 12 | 15.2 | 1.1 |

| 24 | 45.8 | 3.5 |

| 36 | 89.1 | 6.2 |

| 48 | 152.6 | 10.8 |

| 60 | 210.4 | 15.1 |

| 72 | 245.3 | 18.9 |

Table 2: Comparison of Analytical Methods for 2,4,6-THBA Quantification at 48 hours

| Analytical Method | Mean Concentration (mg/L) | %RSD (n=3) | Limit of Quantification (LOQ) (mg/L) |

| HPLC-UV | 152.6 | 7.1 | 1.0 |

| GC-MS | 149.8 | 5.5 | 0.5 |

| LC-MS/MS | 155.1 | 2.8 | 0.01 |

Experimental Protocols

General Sample Preparation from Fermentation Broth

A crucial step for accurate quantification is the effective extraction of 2,4,6-THBA from the complex fermentation medium.

Caption: General Sample Preparation Workflow.

Protocol:

-

Cell Removal: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Acidification: Acidify the supernatant to a pH of 2-3 using 6M HCl to protonate the phenolic acids.

-

Liquid-Liquid Extraction: Add an equal volume of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Solvent Collection: Carefully collect the upper ethyl acetate layer. Repeat the extraction two more times and pool the ethyl acetate fractions.

-

Evaporation: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC and LC-MS/MS analysis, or in the derivatization solvent for GC-MS analysis.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar hydroxybenzoic acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 10% B

-

5-15 min: 10% to 50% B

-

15-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Calibration: Prepare a series of standard solutions of 2,4,6-THBA in the initial mobile phase (e.g., 1, 5, 10, 25, 50, 100 mg/L) to construct a calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of 2,4,6-THBA, a derivatization step is required prior to GC-MS analysis. Silylation is a common and effective method.[5][6]

Caption: GC-MS Analysis Workflow.

Derivatization Protocol:

-

To the dried extract from the general sample preparation, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS system.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Quantification Ion: To be determined from the mass spectrum of the derivatized 2,4,6-THBA standard (predicted m/z for the TMS derivative).

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of low-abundance analytes in complex matrices. This protocol is based on methods for similar dihydroxybenzoic acids.[7]

Instrumentation and Conditions:

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A fast gradient can be employed, for example:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 169.0 (for [M-H]⁻ of 2,4,6-THBA).

-

Product Ions (m/z): To be determined by infusing a standard solution of 2,4,6-THBA. A likely fragmentation is the loss of CO₂ (44 Da), resulting in a product ion of m/z 125.0.

-

Collision Energy: To be optimized for the specific instrument, typically in the range of 10-25 eV.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantification of 2,4,6-Trihydroxybenzoic acid in microbial fermentation samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine analysis. GC-MS offers high separation efficiency but requires a derivatization step. LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification and complex matrices. Proper sample preparation is critical for all three methods to ensure accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Cloning and Molecular Characterization of the phlD Gene Involved in the Biosynthesis of “Phloroglucinol”, a Compound with Antibiotic Properties from Plant Growth Promoting Bacteria Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gcms.cz [gcms.cz]

- 7. rrml.ro [rrml.ro]

Application Notes and Protocols for Enzymatic Synthesis of 2,4,6-Trihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound with significant potential in pharmaceutical research and development due to its antioxidant and anti-inflammatory properties.[1] This document provides a detailed protocol for the enzymatic synthesis of 2,4,6-Trihydroxybenzoic acid utilizing the enzyme Phloroglucinol Synthase (PhlD). The protocol covers the expression and purification of recombinant PhlD, the enzymatic synthesis reaction, and the subsequent purification and analysis of the product.

Biosynthetic Pathway

The enzymatic synthesis of 2,4,6-Trihydroxybenzoic acid is catalyzed by Phloroglucinol Synthase (PhlD), a type III polyketide synthase. This enzyme orchestrates the cyclization of three molecules of malonyl-CoA to form 2,4,6-Trihydroxybenzoic acid, which is then decarboxylated to phloroglucinol. For the purpose of this protocol, the target product is the stable 2,4,6-Trihydroxybenzoic acid.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged PhlD

This protocol describes the expression of His-tagged Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1.1. Gene Synthesis and Cloning:

-

The gene encoding PhlD from Pseudomonas fluorescens (UniProt ID: Q4K418) is codon-optimized for E. coli expression.

-

A sequence encoding a hexahistidine (His6) tag is added to the N- or C-terminus of the PhlD gene.

-

The synthesized gene is cloned into an appropriate expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7 promoter).

1.2. Transformation:

-

Transform the expression vector containing the phlD gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

1.3. Protein Expression:

-

Inoculate a single colony from the agar plate into 50 mL of LB medium with the corresponding antibiotic.

-

Incubate the culture overnight at 37°C with shaking (200 rpm).

-

Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.

-

Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance the yield of soluble protein.

1.4. Cell Lysis:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the soluble His-tagged PhlD.

1.5. Immobilized Metal Affinity Chromatography (IMAC) Purification:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the supernatant onto the column.

-

Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged PhlD with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Collect the fractions and analyze for the presence of PhlD using SDS-PAGE.

-

Pool the fractions containing pure PhlD and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of 2,4,6-Trihydroxybenzoic Acid

This protocol details the in vitro enzymatic reaction for the synthesis of 2,4,6-Trihydroxybenzoic acid from malonyl-CoA using the purified PhlD enzyme.

2.1. Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture as described in Table 1.

-

Add the components in the specified order, with the enzyme being added last to initiate the reaction.

Table 1: Reaction Mixture for Enzymatic Synthesis

| Component | Stock Concentration | Volume (µL) | Final Concentration |

|---|---|---|---|

| Tris-HCl (pH 7.4) | 1 M | 100 | 100 mM |

| Malonyl-CoA | 10 mM | 100 | 1 mM |

| Purified PhlD | 1 mg/mL | 20 | 20 µg/mL |

| Nuclease-free water | - | 780 | - |

| Total Volume | | 1000 | |

2.2. Reaction Conditions:

-

Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically.

-

Terminate the reaction by adding 100 µL of 1 M HCl to lower the pH and precipitate the enzyme.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Collect the supernatant for product purification and analysis.

Protocol 3: Purification and Analysis of 2,4,6-Trihydroxybenzoic Acid

This protocol describes the purification of the synthesized 2,4,6-Trihydroxybenzoic acid from the reaction mixture and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

3.1. Product Extraction:

-

To the supernatant from step 2.2, add an equal volume of ethyl acetate.

-

Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction of the aqueous phase two more times with ethyl acetate.

-

Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried product in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

3.2. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270 nm.

-

Injection Volume: 10 µL.

-

Quantification: Generate a standard curve using a known concentration of a 2,4,6-Trihydroxybenzoic acid standard.

Quantitative Data Summary

The following tables provide a summary of the kinetic parameters of PhlD and representative data for the enzymatic synthesis of 2,4,6-Trihydroxybenzoic acid.

Table 2: Kinetic Parameters of Phloroglucinol Synthase (PhlD)

| Parameter | Value | Substrate | Reference |

|---|---|---|---|

| Km | 5.6 µM | Malonyl-CoA | [2][3] |

| kcat | 10 min-1 | Malonyl-CoA |[2][3] |

Table 3: Representative Synthesis and Purification Data

| Parameter | Value | Notes |

|---|---|---|

| Initial Substrate Concentration | 1 mM | Malonyl-CoA |

| Product Concentration (Crude) | 0.25 mM | Corresponds to ~75% conversion |

| Product Yield (after purification) | ~65% | Based on initial substrate |

| Product Purity (by HPLC) | >95% | |

Note: The yield is highly dependent on reaction conditions and purification efficiency. The provided data is for representative purposes.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the enzymatic synthesis of 2,4,6-Trihydroxybenzoic acid.

References

Application Notes and Protocols: In Vitro Anti-proliferative Assays Using 2,4,6-Trihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-proliferative effects of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a flavonoid metabolite. Detailed protocols for key experimental assays are provided to facilitate the investigation of its anti-cancer properties.

Introduction

2,4,6-Trihydroxybenzoic acid is a phenolic compound that has demonstrated potential as an anti-proliferative agent. It is a metabolite of flavonoids, which are abundant in fruits and vegetables. Research suggests that 2,4,6-THBA may exert its anti-cancer effects through the inhibition of Cyclin-Dependent Kinases (CDKs) and is dependent on the presence of the monocarboxylic acid transporter SLC5A8 for its cellular uptake.[1][2] This document outlines the methodologies to assess the anti-proliferative activity of 2,4,6-THBA in vitro.

Data Presentation

The anti-proliferative activity of 2,4,6-Trihydroxybenzoic acid has been quantified through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibitory Concentration (IC50) of 2,4,6-Trihydroxybenzoic Acid against Cyclin-Dependent Kinases (CDKs)

| Target | IC50 (µM) | Assay Type |

| CDK1 | 580 ± 57 | In vitro kinase assay |

| CDK2 | 262 ± 29 | In vitro kinase assay |

| CDK4 | 403 ± 63 | In vitro kinase assay |

Data sourced from in vitro kinase assays using purified enzymes.[1]

Table 2: Inhibitory Concentration (IC50) of 2,4,6-Trihydroxybenzoic Acid on Cancer Cell Colony Formation

| Cell Line | IC50 (µM) | Key Characteristic | Assay Type |

| SLC5A8-pLVX | ~400 | Ectopically expresses functional SLC5A8 | Clonogenic Assay |

| MDA-MB-231 | ~446 | Low expression of functional SLC5A8 | Clonogenic Assay |

| HCT-116 | No effect | Lacks functional SLC5A8 | Clonogenic Assay |

| HT-29 | No effect | Lacks functional SLC5A8 | Clonogenic Assay |

Data from clonogenic assays demonstrate the dependence of 2,4,6-THBA's anti-proliferative effect on the SLC5A8 transporter.[1]

Mandatory Visualizations

Experimental Workflow

References

- 1. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]

Application Notes and Protocols for the Study of 2,4,6-Trihydroxybenzoic Acid in Metal Ion Chelation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid (THBA), a phenolic acid and a metabolite of various flavonoids, presents a compelling scaffold for metal ion chelation studies. Its structure, featuring a carboxylic acid and multiple hydroxyl groups on a benzene ring, provides potential binding sites for a variety of metal ions. The chelation of metal ions is a critical area of research with implications in mitigating oxidative stress, developing treatments for metal overload diseases, and designing novel therapeutic agents. These application notes provide a comprehensive overview of the synthesis of THBA-metal complexes, methodologies for studying their chelation properties, and a discussion of their potential biological implications. While extensive research has been conducted on the synthesis and solid-state structures of THBA-metal complexes, quantitative data on their solution-state chelation properties and specific biological signaling pathways remain areas for further investigation.

Data Presentation: Synthesis of 2,4,6-Trihydroxybenzoic Acid-Metal Complexes

The synthesis of a wide array of metal complexes with 2,4,6-trihydroxybenzoic acid has been systematically explored. The following tables summarize the reaction conditions for the formation of these complexes, providing a valuable resource for researchers aiming to replicate or build upon this work.

Table 1: Synthesis Conditions for Alkali and Alkaline Earth Metal Complexes of 2,4,6-Trihydroxybenzoic Acid

| Metal Ion | Base | Molar Ratio (THBA:Base:Metal) | Solvent | Temperature (°C) | Reference |

| Li⁺ | LiOH·H₂O | 1:4:1 | Water | 50 | [1][2] |

| K⁺ | KOH | Not Specified | Water | Not Specified | [1][2] |

| Rb⁺ | RbOH | Not Specified | Water | Not Specified | [1][2] |

| Cs⁺ | CsOH | 1:1:1 and 2:1:1 | Water | Room Temp & 50 | [1][2] |

| Mg²⁺ | Mg(OAc)₂·4H₂O | 1:1 (THBA:Metal Acetate) | Water | 50 | [2] |

| Ca²⁺ | Ca(OAc)₂·H₂O | 1:1 (THBA:Metal Acetate) | Water | 50 | [2] |

| Sr²⁺ | LiOH·H₂O | 0.58:0.52:0.25 | Water | 50 | [1][2] |

| Ba²⁺ | Ba(OAc)₂ | 1:1 (THBA:Metal Acetate) | Water | 50 | [2] |

Table 2: Synthesis Conditions for Transition Metal and Lanthanide Complexes of 2,4,6-Trihydroxybenzoic Acid

| Metal Ion | Metal Salt | Molar Ratio (THBA:Metal Salt) | Solvent | Temperature (°C) | Reference |

| Mn²⁺ | Mn(OAc)₂·4H₂O | 1:1 | Water | 50 | [2] |

| Co²⁺ | Co(OAc)₂·4H₂O | 1:1 | Water | 50 | [2] |

| Ni²⁺ | Ni(OAc)₂·4H₂O | 1:1 | Water | 50 | [2] |

| Cu²⁺ | Cu(OAc)₂·H₂O | 1:1 | Water | 50 | [2] |

| Zn²⁺ | Zn(OAc)₂·2H₂O | 1:1 | Water | 50 | [2] |

| Cd²⁺ | Cd(OAc)₂·2H₂O | 1:1 | Water | 50 | [2] |

| Pb²⁺ | Pb(OAc)₂·3H₂O | 1:1 | Water | 50 | [2] |

| Ce³⁺ | Ce(NO₃)₃·6H₂O | 0.58:0.20 (with LiOH·H₂O) | Water | 50 | [2] |

Quantitative Chelation Data of Related Phenolic Acids

Currently, there is a lack of specific quantitative data in the literature for the stability constants and binding affinities of 2,4,6-trihydroxybenzoic acid with various metal ions in solution. However, data from structurally related phenolic acids, such as gallic acid (3,4,5-trihydroxybenzoic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid), can provide valuable insights into the potential chelating capabilities of THBA. The presence of multiple hydroxyl groups, particularly in ortho positions, is known to enhance metal-chelating activity.[3]

Table 3: Comparative Stability Constants (log K) of Gallic Acid and Protocatechuic Acid with Selected Metal Ions

| Metal Ion | Gallic Acid (log K) | Protocatechuic Acid (log K) | Method |

| Fe³⁺ | ~34 | Not available | Potentiometry |

| Fe²⁺ | ~7 | Not available | Potentiometry |

| Cu²⁺ | Not available | Not available | Not available |

| Al³⁺ | Log β₁₁₁ = 16.58 | Not available | Potentiometry |

Note: The stability constants can vary depending on the experimental conditions (pH, temperature, ionic strength). The values presented are indicative and sourced from various studies.

Experimental Protocols

Protocol 1: Synthesis of a Generic Divalent Metal-THBA Complex

This protocol is a generalized procedure based on the synthesis of several divalent metal complexes as described by Abrahams et al. (2022).[2]

Materials:

-

2,4,6-Trihydroxybenzoic acid (THBA)

-

Divalent metal acetate salt (e.g., Zn(OAc)₂·2H₂O)

-

Deionized water

Procedure:

-

Dissolve 0.10 g (0.58 mmol) of 2,4,6-trihydroxybenzoic acid in 5 mL of warm deionized water (approximately 50 °C).

-

In a separate vial, dissolve a 1:1 molar equivalent of the divalent metal acetate salt in a minimal amount of deionized water.

-